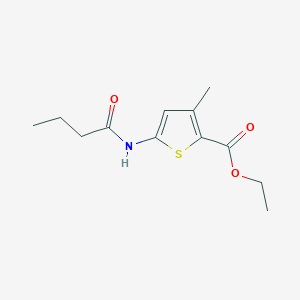

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(butanoylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-6-9(14)13-10-7-8(3)11(17-10)12(15)16-5-2/h7H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOGIRUBYNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(S1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-butyramido-3-methylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-methylthiophene-2-carboxylate with butyramide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate has been studied for its potential antimicrobial effects. Research indicates that compounds with thiophene rings exhibit significant activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with microbial metabolism.

2. Anti-inflammatory Agents

The compound is being investigated for its anti-inflammatory properties. Thiophene derivatives have shown promise in inhibiting inflammatory pathways, which could lead to the development of new therapeutic agents for conditions like arthritis and other inflammatory diseases.

3. Cancer Research

There is ongoing research into the anticancer potential of this compound. Studies have suggested that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Material Science Applications

1. Organic Semiconductors

Thiophene-based compounds are pivotal in the field of organic electronics. This compound can be used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties allow for efficient charge transport, which is crucial for device performance.

2. Conductive Polymers

The compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and stability. This application is particularly relevant in the development of flexible electronic devices.

Industrial Chemistry Applications

1. Synthesis of Fine Chemicals

this compound serves as a versatile building block in the synthesis of various fine chemicals. Its functional groups allow for diverse chemical transformations, making it useful in creating complex molecules used in pharmaceuticals and agrochemicals.

2. Corrosion Inhibitors

Research has indicated that thiophene derivatives can act as effective corrosion inhibitors in metal protection applications. The presence of sulfur in the thiophene ring contributes to its ability to form protective films on metal surfaces.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammation in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Material Science Applications

| Application | Description | Reference |

|---|---|---|

| Organic Semiconductors | Used in OLEDs and solar cells | |

| Conductive Polymers | Enhances conductivity and stability |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Organic Electronics

In a series of experiments aimed at developing new organic semiconductors, researchers incorporated this compound into polymer blends used for OLEDs. The devices exhibited enhanced brightness and efficiency compared to those made from traditional materials, highlighting the compound's utility in advanced electronic applications.

Mechanism of Action

The mechanism of action of ethyl 5-butyramido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituent positions and functional groups significantly influence the physicochemical and biological properties of thiophene derivatives. Key analogs include:

Key Observations :

- Butyramido vs.

- Chloropropanamido Substitution : The chlorinated analog may exhibit higher reactivity in nucleophilic environments due to the electronegative chlorine atom.

- Aromatic vs. Aliphatic Substituents: The phenyl and phenylamino groups in enhance aromatic stacking, which could favor binding to hydrophobic protein pockets.

Physicochemical Properties

Notes:

- Chlorine in further reduces solubility, which may limit bioavailability without prodrug strategies.

Biological Activity

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives. Its chemical structure is characterized by the presence of a thiophene ring substituted with a butyramido group and an ethyl ester functionality. The molecular formula is .

The biological activity of this compound has been primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymatic activities, particularly those related to cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis, contributing to its anticancer properties.

Biological Activity Assays

The following table summarizes the biological activities observed for this compound in various assays:

| Assay Type | Target | IC50 (µM) | Comments |

|---|---|---|---|

| MIF2 Tautomerase Inhibition | MIF2 Enzyme | 15 ± 0.8 | Competitive inhibitor, significant potency |

| Cancer Cell Proliferation | Non-Small Cell Lung Cancer | IC50 < 20 | Suppressed proliferation in 2D and 3D cultures |

| α-Amylase Inhibition | Digestive Enzyme | IC50 = 25 | Moderate inhibition observed |

Case Studies and Research Findings

- Cancer Research : this compound was evaluated for its effect on non-small cell lung cancer (NSCLC) cells. In vitro studies demonstrated that the compound significantly inhibited cell growth, with an IC50 value indicating high efficacy compared to control groups .

- Enzymatic Inhibition Studies : Inhibitory assays against MIF2 tautomerase revealed that the compound acts as a competitive inhibitor. The binding affinity was confirmed using thermal shift assays, showing an increase in melting temperature indicative of stable binding at the active site .

- Mechanistic Insights : Molecular docking studies suggested that this compound interacts with key residues within the MIF2 active site, providing insights into its mechanism of action as an inhibitor .

Q & A

Q. What are common synthetic routes for Ethyl 5-butyramido-3-methylthiophene-2-carboxylate?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, ethyl acetoacetate reacts with sulfur and substituted cyanoacetamides under reflux in ethanol with triethylamine as a catalyst. The reaction mixture is heated for 3–5 hours, followed by neutralization in acidified ice-water to precipitate the product. Recrystallization from ethanol or dioxane yields purified derivatives . Similar protocols for thiophene carboxylates involve malononitrile or thiophosgene as intermediates, with reflux times and solvent systems adjusted based on substituent reactivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry (e.g., high-resolution MS) for molecular ion validation and fragmentation patterns .

- Elemental analysis to verify purity and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- Thin-layer chromatography (TLC) for reaction monitoring (Rf values reported in solvents like ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

- Cross-validation : Compare NMR data with computationally predicted spectra (DFT calculations) .

- Crystallographic refinement : Use single-crystal X-ray diffraction to resolve ambiguous substituent positions. Programs like SHELXL refine anisotropic displacement parameters and validate bond lengths/angles against databases .

- Isolation of intermediates : Track reaction progress via TLC or HPLC to identify byproducts contributing to spectral noise .

Q. What strategies optimize reaction yields for thiophene carboxylate derivatives?

Methodological Answer: Yield optimization involves:

- Catalyst screening : Triethylamine or DMAP can enhance nucleophilic substitution rates in amidation steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.

- Temperature control : Prolonged reflux (5–6 hours) ensures complete cyclization, while rapid cooling minimizes side reactions .

- Stoichiometric adjustments : A 10–20% excess of sulfur or thiophosgene drives thiophene ring formation to completion .

Q. How should researchers handle twinned or low-resolution crystallographic data for this compound?

Methodological Answer: Twinned data (common in thiophene derivatives due to planar stacking) requires specialized refinement:

- SHELXL : Use the TWIN/BASF commands to model twin domains and refine scale factors .

- WinGX suite : Preprocess data with SADABS for absorption corrections and ORTEP for visualizing anisotropic displacement ellipsoids .

- High-resolution datasets : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å) and reduce merging R-values .

Q. What are best practices for ensuring experimental reproducibility in synthesis protocols?

Methodological Answer: Reproducibility hinges on:

- Detailed procedural documentation : Report exact molar ratios (e.g., 1:1.05 substrate:catalyst), solvent volumes, and heating rates .

- Batch consistency : Use anhydrous solvents (verified by Karl Fischer titration) and freshly distilled reagents to minimize variability .

- Crystallization controls : Standardize cooling rates (e.g., 0.5°C/min) and seed crystal introduction to ensure uniform crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.